(2R,3S)-2-Prop-1-en-2-yloxolane-3-carboxylic acid
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Overview
Description
(2R,3S)-2-Prop-1-en-2-yloxolane-3-carboxylic acid is a chiral compound with significant importance in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Prop-1-en-2-yloxolane-3-carboxylic acid can be achieved through several methods. One common approach involves the fermentation of sunflower oil using specific strains of yeast, such as Yarrowia lipolytica. This method leverages the natural metabolic pathways of the yeast to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. The optimization of fermentation conditions, such as temperature, pH, and nutrient availability, is crucial for maximizing yield. Additionally, downstream processing techniques, including adsorption on activated carbon and recovery with methanol, are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Prop-1-en-2-yloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2R,3S)-2-Prop-1-en-2-yloxolane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a biochemical reagent for studying enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3S)-2-Prop-1-en-2-yloxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions and metabolic processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2R,3S)-2-Prop-1-en-2-yloxolane-3-carboxylic acid include:
(2R,3S)-isocitric acid: A structural isomer with similar physico-chemical properties.
(2R,3S)-2,3-Dibromo-3-phenylpropanoic acid: Another chiral compound with distinct reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activity. Its ability to interact with various enzymes and metabolic pathways makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R,3S)-2-prop-1-en-2-yloxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5(2)7-6(8(9)10)3-4-11-7/h6-7H,1,3-4H2,2H3,(H,9,10)/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHZCJXTRNHKPJ-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C(CCO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1[C@H](CCO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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